molecular formula C13H15FO4S B13936954 4-Carboxymethylsulfanyl-3-fluoro-benzoic acid tert-butyl ester CAS No. 921211-99-6

4-Carboxymethylsulfanyl-3-fluoro-benzoic acid tert-butyl ester

Cat. No.: B13936954
CAS No.: 921211-99-6
M. Wt: 286.32 g/mol
InChI Key: MCWICIDNFMXKOI-UHFFFAOYSA-N
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Description

4-Carboxymethylsulfanyl-3-fluoro-benzoic acid tert-butyl ester is an organic compound with the molecular formula C13H15FO4S. This compound is characterized by the presence of a carboxymethylsulfanyl group, a fluorine atom, and a tert-butyl ester group attached to a benzoic acid core. It is a derivative of benzoic acid and is used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carboxymethylsulfanyl-3-fluoro-benzoic acid tert-butyl ester typically involves the following steps:

    Starting Material: The synthesis begins with 4-fluorobenzoic acid, which is commercially available.

    Introduction of Carboxymethylsulfanyl Group: The carboxymethylsulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reagent reacts with the benzoic acid derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Carboxymethylsulfanyl-3-fluoro-benzoic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

4-Carboxymethylsulfanyl-3-fluoro-benzoic acid tert-butyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Carboxymethylsulfanyl-3-fluoro-benzoic acid tert-butyl ester involves its interaction with specific molecular targets. The carboxymethylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Carboxymethylsulfanyl-3-fluoro-benzoic acid tert-butyl ester is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

921211-99-6

Molecular Formula

C13H15FO4S

Molecular Weight

286.32 g/mol

IUPAC Name

2-[2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]sulfanylacetic acid

InChI

InChI=1S/C13H15FO4S/c1-13(2,3)18-12(17)8-4-5-10(9(14)6-8)19-7-11(15)16/h4-6H,7H2,1-3H3,(H,15,16)

InChI Key

MCWICIDNFMXKOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)SCC(=O)O)F

Origin of Product

United States

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